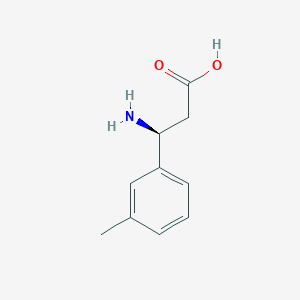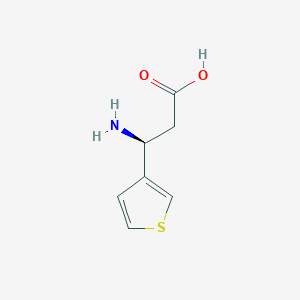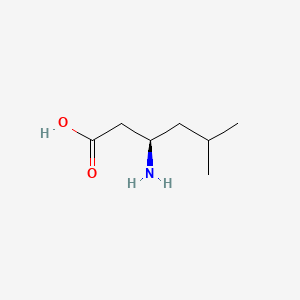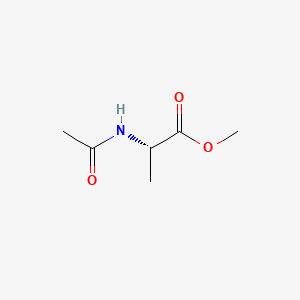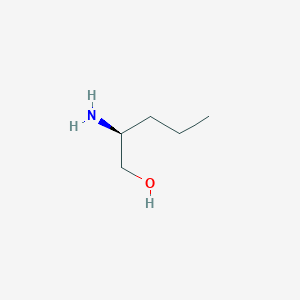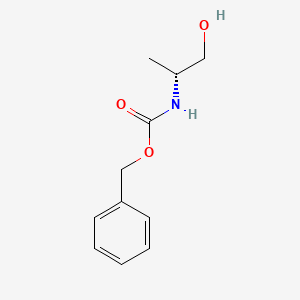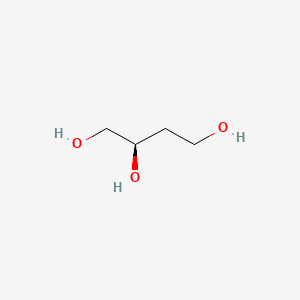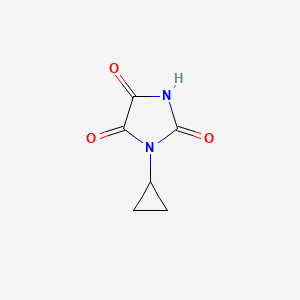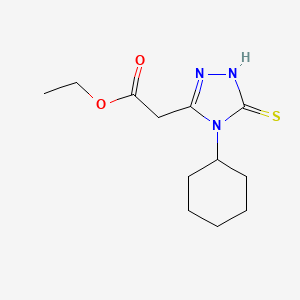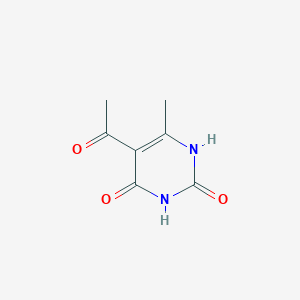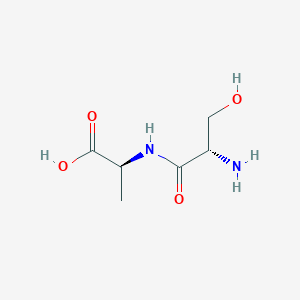
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is a derivative of both isoxazole and pyrazole, which are heterocyclic aromatic organic compounds. Isoxazoles are characterized by a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom, while pyrazoles have a similar ring structure but with two adjacent nitrogen atoms. The compound combines these two structures, potentially offering unique chemical properties and reactivity due to the presence of both functional groups.
Synthesis Analysis
The synthesis of related pyrazole and isoxazole derivatives has been reported in several studies. For instance, the synthesis of various 3,5-dimethylpyrazole ligands was achieved by aminoalkylation of 3,5-dimethylpyrazole . Similarly, a one-pot synthesis approach was used to create a series of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, which involved the reaction of 3-methyl isoxazole-5-carboxylic acid with thionyl chloride and corresponding amines or pyrazoles . These methods could potentially be adapted to synthesize the compound of interest by modifying the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole and isoxazole derivatives has been extensively studied using X-ray crystallography. For example, the crystal and molecular structure of a dimethyl pyrazole derivative was determined, providing insights into the arrangement of substituents around the pyrazole core . Similarly, the structure of a novel isoxazole derivative was characterized by X-ray diffraction, revealing a planar isoxazole ring and intermolecular hydrogen bonding . These analyses are crucial for understanding the three-dimensional conformation of the compound and its potential interaction with other molecules.
Chemical Reactions Analysis
Pyrazole and isoxazole derivatives exhibit a range of chemical reactivities. For instance, pyrazole ligands have been used to form water-soluble rhodium(I) complexes, demonstrating their ability to act as bridging ligands in coordination chemistry . Additionally, the reactivity of isoxazole derivatives under ultrasound irradiation has been explored, showing that they can participate in environmentally benign procedures to form 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives . These studies suggest that 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole could also engage in various chemical reactions, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and isoxazole derivatives are influenced by their molecular structures. For example, the solubility of pyrazole complexes in polar solvents like water has been reported, which is an important consideration for their application in aqueous environments . The synthesis of isoxazole derivatives has also been associated with high yields and the formation of planar rings, which could affect their stacking and interaction with other aromatic systems . These properties are essential for predicting the behavior of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole in different chemical contexts.
科学的研究の応用
-
Pharmaceutical Applications
- Pyrazole and imidazole compounds are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Cancer Treatment
- A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized .
- These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations .
- The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against standard reference drug cisplatin .
- Most of the derivatives exhibited promising cytotoxic activity .
-
Antileishmanial and Antimalarial Activities
- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
- Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
Chemical Synthesis
- Pyrazole compounds can be used as reagents in various chemical reactions .
- For example, 1-Boc-pyrazole-4-boronic acid pinacol ester is used for Suzuki Coupling and Copper-catalyzed azidation .
- It is also used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .
- It is also used in the stereoselective synthesis of selective Cathepsin inhibitors .
-
Antimicrobial Activities
- Imidazole and its derivatives are known for their broad range of chemical and biological properties .
- They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Chemical Synthesis
- Pyrazole compounds can be used as reagents in various chemical reactions .
- For example, 1-Boc-pyrazole-4-boronic acid pinacol ester is used for Suzuki Coupling and Copper-catalyzed azidation .
- It is also used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .
- It is also used in the stereoselective synthesis of selective Cathepsin inhibitors .
将来の方向性
特性
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-7(5-9-11(6)2)8-3-4-10-12-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPQWZDZRNPLAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)
